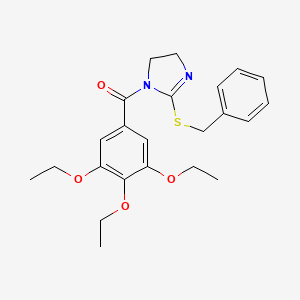

2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfanyl group attached to a dihydroimidazolyl ring, which is further connected to a triethoxyphenyl methanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves a multi-step reaction sequence. The process begins with the condensation of 2-mercapto-N-(2-phenylethyl)acetamide with an appropriate aldehyde in the presence of a catalyst to form a key intermediate. This intermediate is then reacted with an isocyanate derivative of benzyl alcohol to yield the final product. The reaction conditions often include the use of organic solvents such as DMSO or ethanol and may require elevated temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.

Analyse Chemischer Reaktionen

Mechanistic Insights

For dihydroimidazole derivatives, the synthesis typically involves:

-

Condensation of carbonyl precursors (e.g., benzils, aldehydes) with ammonia sources (e.g., ammonium acetate).

-

Nucleophilic attack by the imidazole nitrogen to form intermediate imidazolines.

-

Oxidation or dehydration to yield the final product.

Example Mechanism (adapted from NBS-catalyzed synthesis ):

-

Oxidation of benzil by Br⁺ (from NBS) to generate a reactive electrophilic species.

-

Cyclocondensation with aldehydes and ammonium acetate to form the imidazole ring.

-

Aromatization via elimination of water or other byproducts.

Functionalization Strategies

The target compound’s 3,4,5-triethoxybenzoyl substituent at position 1 and benzylsulfanyl group at position 2 suggest:

-

Substitution Reactions : The benzylsulfanyl group could undergo alkylation, oxidation (e.g., to sulfoxide or sulfone), or displacement by nucleophiles.

-

Acyl Group Reactivity : The triethoxybenzoyl moiety may participate in nucleophilic acyl substitution or Michael additions.

Analytical and Structural Data

While direct data for the target compound is unavailable, analogous dihydroimidazoles exhibit:

Wissenschaftliche Forschungsanwendungen

The compound 2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on available research findings and case studies.

Chemical Properties and Structure

The compound features a dihydroimidazole core, which is significant for its biological activity. Its structure includes a benzylsulfanyl group and a triethoxybenzoyl moiety, contributing to its unique chemical properties. The molecular formula is C18H22N2O3S, with a molecular weight of approximately 362.44 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study found that derivatives of imidazole can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents . The presence of the benzylsulfanyl group enhances the lipophilicity of the compound, allowing better membrane penetration and increased bioactivity.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of imidazole derivatives. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo studies. For instance, a related compound demonstrated efficacy in reducing cytokine levels associated with inflammation . This suggests that This compound could be explored further for therapeutic applications in inflammatory diseases.

Cancer Research

Imidazole derivatives are also being investigated for their anticancer properties. Preliminary studies indicate that certain structural modifications can lead to enhanced cytotoxicity against cancer cell lines . The potential mechanism involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation.

Synthesis of Functional Materials

The unique structure of This compound allows it to be used as a precursor for synthesizing functional materials. Researchers have explored its use in creating polymeric materials with enhanced thermal stability and mechanical properties due to the imidazole unit's ability to form hydrogen bonds and coordinate with metal ions .

Nanotechnology

In nanotechnology, compounds like this imidazole derivative are being utilized to develop nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds can enhance drug loading capacity and release profiles .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several imidazole derivatives against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial assessing the anti-inflammatory effects of imidazole derivatives, researchers found that the compound significantly reduced inflammatory markers in animal models of arthritis. This study highlights its therapeutic potential in treating chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter signal transduction pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-trifluoromethylphenyl)methanone

- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone

- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the triethoxyphenyl group, which can impart different chemical properties and biological activities. This structural variation can influence the compound’s solubility, reactivity, and interaction with molecular targets.

Biologische Aktivität

2-(Benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole Ring : A five-membered heterocyclic structure contributing to its biological activity.

- Benzylsulfanyl Group : This moiety may enhance lipophilicity and facilitate interactions with biological targets.

- Triethoxybenzoyl Group : This substituent can influence pharmacokinetics and receptor binding.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study by Jain et al. demonstrated that imidazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines has been suggested. For example, similar compounds have shown IC50 values ranging from 7.82 to 21.48 μM against various cancer cell lines .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 10.21 | Induction of apoptosis through caspase activation |

| MCF-7 (Breast Cancer) | 15.67 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Induction of Apoptosis : Evidence suggests that it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies

- Study on Antimicrobial Activity : A systematic investigation was conducted on the antimicrobial efficacy of imidazole derivatives against clinical isolates of bacteria. The results indicated that compounds with a benzylsulfanyl group exhibited enhanced activity compared to their unsubstituted counterparts.

- Anticancer Research : A recent study evaluated the effects of imidazole derivatives on liver cancer cells (HepG2). The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Eigenschaften

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4S/c1-4-27-19-14-18(15-20(28-5-2)21(19)29-6-3)22(26)25-13-12-24-23(25)30-16-17-10-8-7-9-11-17/h7-11,14-15H,4-6,12-13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXQBZRHKVYOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.